molecular formula C8H6Cl2O B1353022 2-(Chloromethyl)benzoyl chloride CAS No. 42908-86-1

2-(Chloromethyl)benzoyl chloride

Cat. No. B1353022
CAS RN: 42908-86-1
M. Wt: 189.04 g/mol
InChI Key: TXZFBHYDQGYOIT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It is also known by other names such as α-Chloro-o-toluoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)benzoyl chloride is represented by the linear formula C8H6Cl2O . Its empirical formula is also C8H6Cl2O .


Physical And Chemical Properties Analysis

2-(Chloromethyl)benzoyl chloride is a liquid . It has a molecular weight of 189.04 . Its melting point is 17°C and its boiling point is 265°C .

Scientific Research Applications

2-(Chloromethyl)benzoyl chloride: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment Enhancement: 2-(Chloromethyl)benzoyl chloride has been used in the development of paclitaxel-loaded hyaluronan solid nanoemulsions (PTX-HSNs) , which are designed for the delivery of paclitaxel to improve ovarian cancer treatment through active tumor targeting .

Polymerization Initiator: This compound serves as an initiator for atom transfer radical polymerization (ATRP) , facilitating the growth of polyacrylamide (PAAm) brushes from silicon wafers, which has implications in materials science and engineering .

Anti-inflammatory and Analgesic Applications: Research has explored the use of 2-(Chloromethyl)benzoyl chloride in synthesizing derivatives of salicylic acid, which are known for their anti-inflammatory and analgesic activities through cyclooxygenase (COX)-inhibition .

4. Reduction of Cardiac and Pulmonary Complications Studies have indicated that treatment with compounds derived from 2-(Chloromethyl)benzoyl chloride can lead to a reduction in cardiac white blood cell concentration, less pulmonary edema, and reduced hepatocyte injury in animal models .

Tumor-Targeted Drug Delivery: The compound is instrumental in creating hyaluronan-coated nanoemulsions (HNEs) with high solubilizing capacity for poorly soluble drugs like paclitaxel, enhancing their tumor cell targeting capability .

Nanoparticle Fabrication for Drug Delivery: It is also used in the fabrication of nanoparticles, such as (3-Aminomethylphenyl)boronic acid (AMPB)-installed hyaluronic acid-ceramide (HACE)-based nanoparticles , for targeted drug delivery systems .

Safety and Hazards

Handling 2-(Chloromethyl)benzoyl chloride requires caution. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should only be used outdoors or in a well-ventilated area .

Future Directions

A novel salicylic acid derivative called 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .

properties

IUPAC Name

2-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFBHYDQGYOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195557
Record name 2-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)benzoyl chloride

CAS RN

42908-86-1
Record name 2-(Chloromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42908-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)benzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

268 g (2 mol) of phthalide, 9.3 g (0.1 mol) of β-picoline and 3.1 g (0.05 mol) of crystalline boric acid (Riedel de Haen) were initially charged. At 140-150° C., a total of 245 g (2.45 mol) of gaseous phosgene was introduced over a period of 7 h. The mixture was then stirred at 140° C. for another hour. Excess phosgene was stripped using nitrogen, giving a discharge of 380 g having a content of 96 GC area % of o-chloro-ethylbenzoyl chloride and 1.4% of unreacted phthalide. ractional distillation of the crude discharge gave 340 g of o-chloromethylbenzoyl chloride (90% of theory) of a purity of >97%.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
catalyst
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Quantity
3.1 g
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catalyst
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245 g
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reactant
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0 (± 1) mol
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[Compound]
Name
96
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reactant
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Name
o-chloro-ethylbenzoyl chloride
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Synthesis routes and methods II

Procedure details

2 mol of phthalide (268 g) were initially charged with 27.8 g of TPPO (0.1 mol) and 7.9 g (0.04 mol) of BF3 etherate. At 140-150° C., a total of 233 g of gaseous phosgene (2.33 mol) were introduced over a period of 8 h. After an extra stirring time of 1 h at 140° C., the excess phosgene was stripped using nitrogen. The discharge (415 g) contained 88.4 GC area % of o-chloro-methylbenzoyl chloride and 0.1% of phthalide. Fractional distillation of the crude discharge gave 363 g (96% of theory) of o-chloromethylbenzoyl chloride of a purity of 99.8%.
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
catalyst
Reaction Step One
Name
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
233 g
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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